molecular formula C8H7NO2 B13956292 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid CAS No. 72422-72-1

4-Cyanocyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B13956292
CAS No.: 72422-72-1
M. Wt: 149.15 g/mol
InChI Key: FIMYTAMJFMGJAD-UHFFFAOYSA-N
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Description

4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is an organic compound characterized by a cyclohexadiene ring substituted with a cyano group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid typically involves the cycloaddition reactions of dienes. One efficient method involves the use of cyclopropenes as C4 units in the presence of a rhodium catalyst. The reaction conditions are mild, including low catalyst loading, ambient temperature, and a neutral reaction solvent .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms such as ketones or carboxylic acids.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Scientific Research Applications

4-Cyanocyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid
  • Cyclohexa-1,3-diene-1-carboxylic acid

Comparison: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclohexadiene ring.

Properties

CAS No.

72422-72-1

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4-cyanocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H7NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,3H,2,4H2,(H,10,11)

InChI Key

FIMYTAMJFMGJAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1C#N)C(=O)O

Origin of Product

United States

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